Cas no 30947-30-9 (Nickel bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate])

Nickel bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] structure
30947-30-9 structure
Product Name:Nickel bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate]
CAS-nummer:30947-30-9
MF:C34H56NiO8P2
MW:713.444574356079
CID:53671
PubChem ID:92273
Update Time:2025-04-18

Nickel bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] Chemische en fysische eigenschappen

Naam en identificatie

    • Nickel bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate]
    • ((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid monoethyl ester nickel(2+) salt
    • Irgastab-2002
    • (3,5-ditert-butyl-4-hydroxyphenyl)methyl-ethoxyphosphinate,nickel(2+)
    • EINECS 250-401-1
    • Irgastab 2002
    • Irgastab 2002 HT
    • nickel(2+) bis[ethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate]
    • Nickel(2+) diethyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate)
    • Phosphonic acid,((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-,monoethyl ester,nickel(2+) salt (2:1)
    • Light Stabilizer 2002
    • SCHEMBL916916
    • DTXSID2067581
    • Phosphonic acid, ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, monoethyl ester, nickel(2+) salt (2:1)
    • 30947-30-9
    • Phosphonic acid, P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, monoethyl ester, nickel(2+) salt (2:1)
    • A820663
    • NS00083888
    • (3,5-ditert-butyl-4-oxidanyl-phenyl)methyl-ethoxy-phosphinate; nickel(2+)
    • Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monoethyl ester, nickel(2+) salt (2:1)
    • (3,5-ditert-butyl-4-hydroxyphenyl)methyl-ethoxyphosphinate; nickel(2+)
    • (3,5-ditert-butyl-4-hydroxyphenyl)methyl-ethoxyphosphinate;nickel(2+)
    • Inchi: 1S/2C17H29O4P.Ni/c2*1-8-21-22(19,20)11-12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7;/h2*9-10,18H,8,11H2,1-7H3,(H,19,20);/q;;+2/p-2
    • InChI-sleutel: WPRMJBJYCFNTKE-UHFFFAOYSA-L
    • LACHT: [Ni+2].P(CC1C=C(C(=C(C=1)C(C)(C)C)O)C(C)(C)C)(=O)([O-])OCC.P(CC1C=C(C(=C(C=1)C(C)(C)C)O)C(C)(C)C)(=O)([O-])OCC

Berekende eigenschappen

  • Exacte massa: 712.28000
  • Monoisotopische massa: 712.280384g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 12
  • Complexiteit: 376
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 3
  • XLogP3: none
  • Topologisch pooloppervlak: 139Ų

Experimentele eigenschappen

  • Kleur/vorm: 随含水量的增加而为浅黄色至浅绿色粉末。
  • PSA: 131.14000
  • LogboekP: 10.39540
  • Oplosbaarheid: 易溶于有机溶剂。
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